4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
Overview
Description
4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid is a synthetic organic compound that features a 3,4,5-trimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a butanoic acid moiety. The presence of the trimethoxyphenyl group is notable for its bioactivity, making this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the following steps:
Formation of the 3,4,5-trimethoxyphenyl hydrazide: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under reflux conditions.
Cyclization to form the 1,2,4-oxadiazole ring: The hydrazide is then treated with a carboxylic acid derivative, such as ethyl chloroformate, to induce cyclization and form the 1,2,4-oxadiazole ring.
Attachment of the butanoic acid moiety:
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell proliferation and survival.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt critical cellular pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylpropanoic acid
- 3,4,5-Trimethoxycinnamic acid
Uniqueness
4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical properties and biological activities compared to other trimethoxyphenyl derivatives. This structural feature enhances its potential as a versatile pharmacophore in drug design .
Properties
IUPAC Name |
4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-20-10-7-9(8-11(21-2)14(10)22-3)15-16-12(23-17-15)5-4-6-13(18)19/h7-8H,4-6H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTIWQPJXSUECM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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